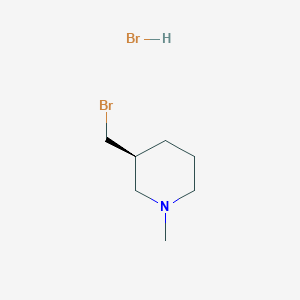

(3S)-3-(Bromomethyl)-1-methylpiperidine;hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

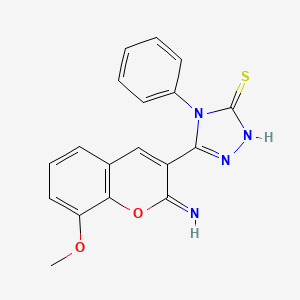

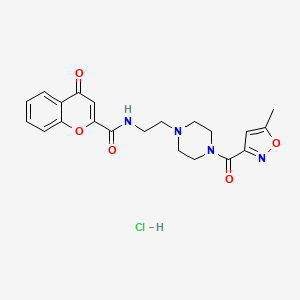

(3S)-3-(Bromomethyl)-1-methylpiperidine;hydrobromide, or 3-BrMMPH, is an organic compound with a wide range of applications in scientific research. It is a highly reactive compound that can be used as a catalyst or reagent in a variety of laboratory experiments. 3-BrMMPH is a piperidine derivative, meaning it is composed of a nitrogen-containing ring of atoms, and is a member of the bromomethylpiperidine family. This compound has been used in a variety of research experiments, including in the synthesis of physiologically active compounds, and in the study of the mechanism of action of various drugs.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Protection of Hydroxyl (OH) Groups

(3S)-3-(Bromomethyl)-1-methylpiperidine;hydrobromide: serves as a reagent for the protection of OH groups as their methoxymethyl (MOM) ethers. This protective group strategy is commonly employed in organic synthesis to shield hydroxyl functionalities during multi-step reactions. By selectively masking OH groups, chemists can control regioselectivity and prevent unwanted side reactions. The compound’s bromomethyl moiety facilitates MOM ether formation, allowing for subsequent deprotection when needed .

Enantiocontrolled Synthesis of Complex Molecules

The compound finds application in the enantiocontrolled synthesis of intermediates containing carbons 18 to 35 of the macrocyclic immunosuppressant FK-506. Enantioselective transformations are crucial for constructing chiral centers with high fidelity. By incorporating (3S)-3-(Bromomethyl)-1-methylpiperidine;hydrobromide into synthetic routes, researchers can achieve precise stereochemistry, enabling the efficient assembly of complex molecules .

Wetland Resource Assessment Using 3S Technology

Beyond chemical applications, the broader field of environmental science benefits from 3S technology (Spatial, Spectral, and Temporal). Researchers employ Geographic Information Systems (GIS), remote sensing, and global positioning systems (GPS) to assess wetland resources. By integrating 3S data, they can map wetland distribution, monitor changes over time, and inform conservation efforts .

Marine Fishery Resources Research with 3S Technology

In marine fishery research, 3S technology plays a pivotal role. Spatial data (GIS) helps identify optimal fishing grounds, while spectral data (remote sensing) aids in detecting oceanographic features relevant to fish habitats. Temporal data (time series analysis) informs seasonal migration patterns and stock assessments. The comprehensive application of 3S technology contributes to sustainable fisheries management .

Propiedades

IUPAC Name |

(3S)-3-(bromomethyl)-1-methylpiperidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14BrN.BrH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H/t7-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHCVBOOBNKDEH-OGFXRTJISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](C1)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-(Bromomethyl)-1-methylpiperidine;hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-N-[(2-chlorophenyl)methyl]-1-[(4-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2447639.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2447641.png)

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-9-methylpurine](/img/structure/B2447645.png)

![(4E)-17-Bromo-9-methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(14),4,15,17-tetraene-7,4'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2447646.png)

![3-Oxo-4-propan-2-yl-1,2-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2447647.png)

![2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2447651.png)

![8,9-dimethyl-1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2447658.png)